N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
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Description
N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A study by Driowya et al. (2016) highlights the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, showcasing potent anticancer activity across a large panel of cancer cell lines. This suggests that derivatives of quinazolinone could serve as a basis for developing new anticancer therapies by targeting tubulin assembly and disrupting cancer cell vasculature (Driowya et al., 2016).
Antihistaminic Agents
Alagarsamy et al. (2009) synthesized a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones with in vivo H1-antihistaminic activity, suggesting the therapeutic potential of quinazolinone derivatives as new class of antihistamines. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects compared to chlorpheniramine maleate, a standard antihistamine (Alagarsamy et al., 2009).
Analgesic and Anti-inflammatory Activities
Another study by Alagarsamy et al. (2011) on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones revealed significant analgesic and anti-inflammatory activities, with compounds showing potency comparable or superior to standard drugs like diclofenac sodium. This indicates the potential of quinazolinone derivatives in developing new analgesic and anti-inflammatory drugs with low ulcerogenic potential (Alagarsamy et al., 2011).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-14-6-4-13(5-7-14)11-22-19(25)3-2-8-24-20(26)15-9-17-18(29-12-28-17)10-16(15)23-21(24)30/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJBUIGDPUGHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
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